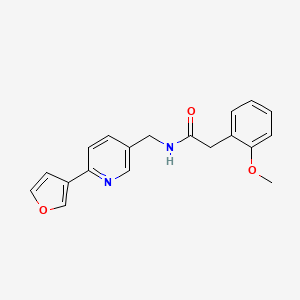

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide

Description

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide is a synthetic acetamide derivative featuring a pyridine core substituted with a furan-3-yl group at the 6-position and a methylene-linked acetamide moiety bearing a 2-methoxyphenyl group. The 2-methoxyphenyl group contributes steric bulk and electron-donating effects, which may influence solubility and receptor affinity.

Properties

IUPAC Name |

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-23-18-5-3-2-4-15(18)10-19(22)21-12-14-6-7-17(20-11-14)16-8-9-24-13-16/h2-9,11,13H,10,12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDQLUBQSUGXEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)NCC2=CN=C(C=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the furan-pyridine intermediate: This step involves the reaction of a furan derivative with a pyridine derivative under specific conditions, often using a catalyst.

Introduction of the methoxyphenyl group: The intermediate is then reacted with a methoxyphenyl acetic acid derivative in the presence of coupling reagents to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the pyridine ring may yield piperidine derivatives.

Scientific Research Applications

Chemistry

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide serves as a building block in organic synthesis. Its unique structure allows for the development of new compounds, particularly in the field of medicinal chemistry.

Biology

Research has indicated potential biological activities:

- Antimicrobial Activity : Exhibits significant effects against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 10 to 20 µg/mL against Gram-positive bacteria.

- Anti-inflammatory Effects : May inhibit pro-inflammatory cytokines and enzymes, suggesting therapeutic applications in inflammatory diseases.

- Anticancer Potential : In vitro studies show it induces apoptosis in cancer cell lines (e.g., MCF7 and A549), with IC50 values indicating notable cytotoxicity .

Medicine

Due to its structural features, this compound is explored as a potential drug candidate. Its interactions with specific molecular targets may lead to modulation of pathways related to inflammation and cancer progression.

Case Studies

- Antimicrobial Studies : A study demonstrated that this compound showed comparable activity to standard antibiotics against resistant bacterial strains.

- Cancer Research : In vitro analyses indicated that the compound effectively reduced cell viability in multiple cancer cell lines, supporting its potential development as an anticancer agent.

Mechanism of Action

The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Unlike 5k and 5n, the target’s furan-3-yl group introduces an oxygen-rich heterocycle, which may improve π-π stacking interactions but reduce metabolic stability compared to fluorinated or chlorinated substituents .

- The 2-methoxyphenyl group is shared with the benzothiazole derivative in , suggesting a common strategy to modulate electron density and steric effects in acetamide-based drug design.

Pharmacological and Binding Affinity Comparisons

Key Observations :

- Pyridine-containing acetamides (e.g., 5RGZ, 5RH3) exhibit strong binding to SARS-CoV-2 protease via interactions with HIS163 and ASN142, suggesting that the target compound’s pyridine-furan core may similarly engage these residues .

- The absence of electron-withdrawing groups (e.g., cyano, chloro) in the target compound may reduce binding affinity compared to 5RGZ or 5RH3 but improve solubility due to the methoxy group .

- Quinazoline-sulfonamide acetamides () demonstrate anti-cancer activity, highlighting the versatility of acetamide scaffolds; however, the target’s furan-pyridine system may require optimization for similar efficacy .

Physicochemical and Stability Comparisons

- Solubility : The target’s methoxy and furan groups likely enhance aqueous solubility compared to chlorophenyl or trifluoromethyl analogs (e.g., 5n, ) .

- Metabolic Stability : Fluorinated or chlorinated derivatives (5n, 5RH3) exhibit improved metabolic stability due to reduced cytochrome P450 susceptibility, whereas the target’s furan may pose oxidation risks .

- Synthetic Accessibility : The target’s synthesis likely parallels methods in (e.g., palladium-catalyzed coupling for styryl derivatives), though yields and purity data are unavailable .

Biological Activity

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Intermediate : The initial step may include the coupling of furan derivatives with pyridine substrates.

- Reductive Amination : The intermediate is then reacted with 2-(2-methoxyphenyl)acetaldehyde in the presence of reducing agents to yield the final product.

Biological Properties

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial effects against various bacterial strains. For instance, it has shown activity comparable to standard antibiotics with minimum inhibitory concentration (MIC) values ranging from 10 to 20 µg/mL against Gram-positive bacteria .

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

- Anticancer Potential : In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines such as MCF7 and A549, with IC50 values indicating significant cytotoxicity .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

- Receptor Modulation : It may also bind to various receptors involved in cell signaling pathways, thereby modulating cellular responses related to inflammation and cancer progression.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

Q & A

Basic: What are the key considerations for synthesizing N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide with high purity?

Answer:

The synthesis involves multi-step organic reactions. Key steps include:

- Intermediate Formation : Constructing the pyridine-furan hybrid core via coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) .

- Acetamide Coupling : Introducing the 2-(2-methoxyphenyl)acetamide moiety using nucleophilic substitution or amidation reactions under inert atmospheres .

- Optimization : Control reaction parameters:

- Solvents : Polar aprotic solvents (DMF, THF) enhance reactivity .

- Catalysts : Palladium catalysts (e.g., Pd/C) for cross-coupling steps .

- Temperature : Reflux conditions (70–100°C) to drive reactions to completion .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate high-purity product .

- Characterization : Validate purity via 1H/13C NMR (aromatic proton integration) and LC-MS (molecular ion peak) .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Identify aromatic protons (δ 6.5–8.5 ppm for pyridine/furan) and methoxy groups (δ ~3.8 ppm) .

- 13C NMR : Confirm carbonyl (δ ~170 ppm) and quaternary carbons .

- 2D NMR (HSQC, HMBC) : Resolve connectivity between heterocycles and acetamide .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+) .

- X-ray Crystallography : Resolve 3D structure if single crystals are obtained .

- FT-IR Spectroscopy : Detect C=O stretch (~1650 cm⁻¹) and aromatic C-H bending .

Advanced: How can researchers resolve discrepancies in spectroscopic data during characterization?

Answer:

- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., furan-pyridine hybrids or acetamide derivatives ).

- Impurity Analysis : Use HPLC-PDA to detect trace by-products; optimize purification protocols .

- Computational Validation :

- Density Functional Theory (DFT) : Simulate NMR/IR spectra (Gaussian, ORCA) and match experimental data .

- In Silico Fragmentation : Predict MS/MS patterns (e.g., using CFM-ID) .

- Synthetic Reevaluation : Re-examine reaction conditions (e.g., stoichiometry, catalyst loading) to minimize side products .

Advanced: What computational strategies predict the binding affinity of this compound to biological targets?

Answer:

- Molecular Docking :

- Molecular Dynamics (MD) Simulations :

- QSAR Modeling :

- Build models using descriptors (logP, polar surface area) and bioactivity data from analogs .

- Validation : Pair computational predictions with in vitro assays (e.g., enzyme inhibition, SPR binding studies) .

Advanced: How does the substitution pattern on the pyridine and furan rings influence biological activity?

Answer:

- Structure-Activity Relationship (SAR) Strategies :

- Electron-Donating/Withdrawing Groups :

- Methoxy groups (electron-donating) on phenyl rings enhance solubility but may reduce target affinity .

- Halogens (e.g., Cl, F) on pyridine improve metabolic stability .

- Ring Modifications :

- Replace furan with thiophene to assess π-stacking interactions .

- Introduce methyl groups to pyridine to probe steric effects .

- Experimental Testing :

- Synthesize analogs and test in enzyme inhibition assays (e.g., IC50 determination) .

- Compare pharmacokinetic profiles (e.g., microsomal stability) .

- Computational Analysis :

Advanced: How can researchers address low yields in the final coupling step of the synthesis?

Answer:

- Reaction Optimization :

- Catalyst Screening : Test Pd-based catalysts (Pd(OAc)₂, XPhos Pd G3) for cross-coupling efficiency .

- Solvent Effects : Switch to DMF or dioxane to improve solubility of intermediates .

- Temperature Gradients : Use microwave-assisted synthesis for rapid heating/cooling cycles .

- Intermediate Stability :

- Protect reactive groups (e.g., Boc for amines) to prevent side reactions .

- Monitor reaction progress via TLC or in situ IR .

- Workup Adjustments :

- Use scavenger resins (e.g., QuadraSil MP) to remove residual catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.